molecular formula C6H10NO4PS B1198787 4-Methyl-5-hydroxyethylthiazole phosphate

4-Methyl-5-hydroxyethylthiazole phosphate

Cat. No. B1198787
M. Wt: 223.19 g/mol
InChI Key: OCYMERZCMYJQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-(2-phosphonooxyethyl)thiazole is a monoalkyl phosphate and a member of 1,3-thiazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-).

Scientific Research Applications

Biosynthesis Studies

4-Methyl-5-hydroxyethylthiazole phosphate (4M5HTP) has been studied for its role in the biosynthesis of thiamin. Research on Escherichia coli demonstrated that the contiguous five-carbon unit of 4M5HTP is biosynthetically derived from pyruvate and a triose phosphate (White, 1978).

Structural and Functional Analysis of Enzymes

The crystal structure of 4M5HTP kinase (ThiK) from Bacillus subtilis, which plays a role in thiamin biosynthesis, has been determined. This structure provides insights into the enzyme's ATP-binding site and its overall fold, which is similar to that of ribokinase and adenosine kinase (Campobasso et al., 2000). Similarly, the crystal structure of ThiK from Pyrococcus horikoshii OT3 has been reported, offering additional structural insights (Jeyakanthan et al., 2009).

Enzymatic Activities and Mutagenic Studies

Studies on Saccharomyces cerevisiae revealed that hydroxyethylthiazole kinase, which processes 4M5HTP, acts as a bifunctional enzyme with thiamine-phosphate pyrophosphorylase activity, being essential for thiamin synthesis in yeast (Kawasaki, 1993). In Escherichia coli, 4M5HTP kinase (ThiM) has been characterized, showing broad substrate specificity and preference for dATP over ATP (Tani et al., 2016).

Domain Organization in Bifunctional Enzymes

The domain organization of THI6, a bifunctional enzyme in thiamin biosynthesis, has been studied, particularly in Candida glabrata. This enzyme catalyzes two distinct chemical reactions in the thiamin biosynthetic pathway (Paul et al., 2010).

Cellular Uptake and Metabolic Pathways

Research on the uptake of 4M5HTP in Escherichia coli has shown that hydroxyethylthiazole is taken up by intact cells and is related to the biosynthesis of thiamin (Yamasaki et al., 1973).

properties

Product Name

4-Methyl-5-hydroxyethylthiazole phosphate

Molecular Formula

C6H10NO4PS

Molecular Weight

223.19 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl dihydrogen phosphate

InChI

InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10)

InChI Key

OCYMERZCMYJQQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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